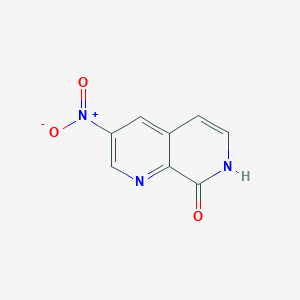
3-Nitro-1,7-naphthyridin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1,7-naphthyridin-8-OL is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,7-naphthyridin-8-OL typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-1,7-naphthyridin-8-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted naphthyridines with different functional groups.
Aplicaciones Científicas De Investigación
3-Nitro-1,7-naphthyridin-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1,7-naphthyridin-8-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on cAMP-specific phosphodiesterases, modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Naphthyridine
- 1,6-Naphthyridine
- 1,5-Naphthyridine
Uniqueness
3-Nitro-1,7-naphthyridin-8-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
1260671-37-1 |
|---|---|
Fórmula molecular |
C8H5N3O3 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
3-nitro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12) |
Clave InChI |
CVWKUFMEYXDBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















